molecular formula C20H15NO4 B5795231 Benzhydryl 3-nitrobenzoate

Benzhydryl 3-nitrobenzoate

Cat. No.: B5795231
M. Wt: 333.3 g/mol
InChI Key: ONXIOLLMNBGYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzhydryl 3-nitrobenzoate is an organic compound that belongs to the class of benzhydryl esters It is characterized by the presence of a benzhydryl group (diphenylmethyl) attached to a 3-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with benzhydrol. A common method includes the use of a catalyst such as sulfuric acid or a solid acid catalyst like sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate (HAP@AEPH2-SO3H) to facilitate the reaction . The reaction is carried out in an organic solvent like dichloromethane at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The choice of catalysts and solvents is crucial to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions: Benzhydryl 3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzhydryl cations and radicals.

    Reduction: Benzhydryl amines.

    Substitution: Various substituted benzhydryl derivatives.

Scientific Research Applications

Benzhydryl 3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzhydryl 3-nitrobenzoate involves its interaction with various molecular targets. The benzhydryl group can form reactive intermediates such as cations and radicals, which can participate in further chemical reactions . These intermediates can interact with biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Diphenylmethane: The parent structure of benzhydryl compounds.

    Benzhydryl benzoate: Similar ester with a benzoate moiety instead of a nitrobenzoate.

    Benzhydryl amines: Compounds with an amine group instead of an ester.

Uniqueness: Benzhydryl 3-nitrobenzoate is unique due to the presence of both a benzhydryl group and a nitrobenzoate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

benzhydryl 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c22-20(17-12-7-13-18(14-17)21(23)24)25-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXIOLLMNBGYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.